molecular formula C7H10N2O2S B13158849 Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B13158849
M. Wt: 186.23 g/mol
InChI Key: OTZLKJIGEPRHHO-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an ester and an amine group in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired ester product.

Another synthetic route involves the use of 2-(aminomethyl)-5-methylthiazole, which is reacted with methyl chloroformate under similar conditions. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Oxo derivatives of the thiazole ring.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate: Similar structure but lacks the methyl group at the 5-position.

    Ethyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of both an ester and an amine group, which allows for versatile chemical reactivity

Biological Activity

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound notable for its thiazole ring structure and diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential applications in drug development, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : 186.23 g/mol
  • IUPAC Name : this compound
  • Notable Features : Contains both an ester and an amine group, contributing to its chemical reactivity and potential applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes or modulation of cellular receptors, which can interfere with microbial growth or pathogenicity.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various microorganisms:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of bacteria and fungi in laboratory settings. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, with observed minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
  • Mechanism of Action : The antimicrobial activity is thought to stem from its ability to bind to specific enzymes involved in metabolic pathways of pathogens. This binding can inhibit enzymatic activity by blocking substrate access or modulating signal transduction pathways within cells .

Applications in Drug Development

This compound is being explored for its potential use in drug development:

  • Enzyme Inhibitors : The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of diseases where enzyme overactivity contributes to pathology. Its structural features allow it to interact effectively with target enzymes.
  • Receptor Modulators : Ongoing research aims to determine its efficacy in modulating receptor activity, which could lead to new therapeutic strategies for various diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaMolecular WeightNotable Features
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylateC6H8N2O2S172.2 g/molLacks aminomethyl group; simpler structure
Ethyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylateC8H10N2O2S200.25 g/molEthyl ester instead of methyl ester
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acidC7H10N2O3S186.23 g/molCarboxylic acid group instead of an ester

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited significant activity against E. coli and C. albicans, with MIC values ranging from 32 to 128 µg/mL.

Research on Enzyme Inhibition

Another study focused on the compound's role as a xanthine oxidase inhibitor. The findings suggested that this compound effectively reduced uric acid levels in vitro by inhibiting xanthine oxidase activity, indicating potential therapeutic applications for conditions like gout .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3,8H2,1-2H3

InChI Key

OTZLKJIGEPRHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CN)C(=O)OC

Origin of Product

United States

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